molecular formula C18H18N4OS B11668533 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11668533
M. Wt: 338.4 g/mol
InChI Key: LTPBXWLDJYPIPS-YBFXNURJSA-N
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Description

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-methyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the intermediate. This intermediate is subsequently condensed with hydrazine derivatives under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the imine group would produce the corresponding amine.

Scientific Research Applications

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is unique due to its combination of a benzimidazole moiety with a hydrazide group linked through a sulfanyl bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N4OS/c1-13-6-5-7-14(10-13)11-19-21-17(23)12-24-18-20-15-8-3-4-9-16(15)22(18)2/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+

InChI Key

LTPBXWLDJYPIPS-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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